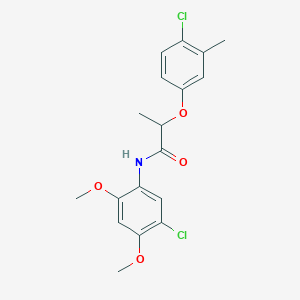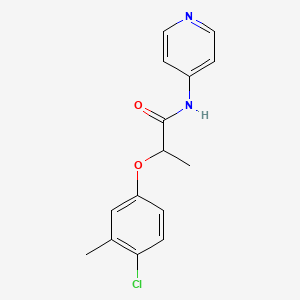
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chloro-3-methylphenoxy)propanamide
説明
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chloro-3-methylphenoxy)propanamide, also known as L-745,870, is a potent and selective antagonist of the dopamine D4 receptor. It was first synthesized in the late 1990s by researchers at Merck & Co. as part of their efforts to develop novel treatments for psychiatric disorders.
作用機序
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chloro-3-methylphenoxy)propanamide acts as a competitive antagonist at the dopamine D4 receptor, blocking the binding of dopamine and other ligands to the receptor. This leads to a decrease in the activity of the receptor and downstream signaling pathways.
Biochemical and physiological effects:
The dopamine D4 receptor is primarily expressed in the prefrontal cortex and limbic system, regions of the brain that are involved in cognitive and emotional processes. By blocking the activity of this receptor, this compound has been shown to modulate dopamine-mediated neurotransmission and affect behavior in animal models.
実験室実験の利点と制限
One of the main advantages of using N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chloro-3-methylphenoxy)propanamide in lab experiments is its selectivity for the dopamine D4 receptor, which allows researchers to specifically target this receptor without affecting other dopamine receptors. However, like any pharmacological agent, this compound has limitations in terms of its pharmacokinetic properties, such as its solubility and stability, which can affect its effectiveness in different experimental settings.
将来の方向性
There are several future directions for research on N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chloro-3-methylphenoxy)propanamide and the dopamine D4 receptor. One area of interest is the role of the dopamine D4 receptor in social behavior and cognition, which has implications for disorders such as autism and schizophrenia. Another area of interest is the development of more selective and potent antagonists of the dopamine D4 receptor, which could lead to the development of novel therapeutics for psychiatric disorders.
科学的研究の応用
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chloro-3-methylphenoxy)propanamide has been widely used in scientific research to study the role of the dopamine D4 receptor in various physiological and pathological processes. It has been shown to be effective in animal models of schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.
特性
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chloro-3-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO4/c1-10-7-12(5-6-13(10)19)25-11(2)18(22)21-15-8-14(20)16(23-3)9-17(15)24-4/h5-9,11H,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYKISKQAAQNHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NC2=CC(=C(C=C2OC)OC)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-phenoxyacetamide](/img/structure/B4408095.png)


![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4408114.png)
![N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B4408129.png)

![4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}phenyl propionate](/img/structure/B4408142.png)

![4-[(ethylsulfonyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B4408166.png)
amine hydrochloride](/img/structure/B4408171.png)
![1-methyl-4-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}piperazine hydrochloride](/img/structure/B4408173.png)
![1-[2-(3-isopropoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4408182.png)
![4-[(ethylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4408190.png)
